Cas no 88-13-1 (Thiophene-3-carboxylic acid)

Thiophene-3-carboxylic acid is a heterocyclic organic compound featuring a carboxylic acid functional group attached to the 3-position of a thiophene ring. This compound serves as a versatile building block in organic synthesis, particularly in the development of pharmaceuticals, agrochemicals, and functional materials. Its aromatic thiophene core enhances stability and reactivity, while the carboxylic acid group allows for further derivatization, such as esterification or amidation. The compound exhibits good solubility in polar organic solvents, facilitating its use in various reaction conditions. Its structural properties make it valuable for constructing complex molecules, including bioactive compounds and conjugated polymers. High purity grades are available for research and industrial applications.
Thiophene-3-carboxylic acid structure
Thiophene-3-carboxylic acid structure
Product Name:Thiophene-3-carboxylic acid
CAS No:88-13-1
MF:C5H4O2S
MW:128.149060249329
MDL:MFCD00005467
CID:34452
PubChem ID:6918
Update Time:2025-12-22

Thiophene-3-carboxylic acid Chemical and Physical Properties

Names and Identifiers

    • Thiophene-3-carboxylic acid
    • 3-Thenoic acid
    • AKOS B013976
    • AKOS 207-06
    • 3-Thiophenezoic acid
    • 3-THIOPHENIC ACID
    • BETA-THIOPHENIC ACID
    • B-THIOPHENIC ACID
    • 3-Thiophenecarboxylic Acid
    • 3-Thiophenearboxylic acid
    • 3-Thienylcarboxylic acid
    • 3-THIOPHENE CARBOXYLIC ACID
    • beta-Thiophenecarboxylic acid
    • .beta.-Thiophenic acid
    • .beta.-Thiophenecarboxylic acid
    • YNVOMSDITJMNET-UHFFFAOYSA-N
    • 6V3012Q6BE
    • thiophene-3-carboxylicacid
    • 3-thienoic acid
    • 3-thiophenoic acid
    • 3-thiophen
    • AC-4905
    • T1084
    • 3-Carboxythiophene
    • 3-Thiophenecarboxylic acid, 99%
    • AM20110264
    • EINECS 201-802-5
    • P17867
    • Thiophene-3-caboxylic acid
    • thiophen-3-carboxylic acid
    • SCHEMBL152166
    • NSC66314
    • 3-thiophencarboxylic acid
    • FT-0616409
    • 5-nitro-3,4-dihydro-1h-isoquinoline-2-carboxylicacidtert-butylester
    • 5-18-06-00199 (Beilstein Handbook Reference)
    • Q-101197
    • F2191-0103
    • HY-W004615
    • 88-13-1
    • NSC 66314
    • CS-W004615
    • Thiophene-3-formic acid
    • CHEMBL164585
    • PS-5325
    • 3-THENOIC ACID [MI]
    • NCIOpen2_000030
    • MFCD00005467
    • PB18386
    • LS-152973
    • 3-thiophenecarboxylic
    • BDBM50074328
    • STK373639
    • BIDD:GT0807
    • BP-20550
    • Z147647094
    • AKOS000276783
    • BRN 0001994
    • YNVOMSDITJMNET-UHFFFAOYSA-
    • EN300-22996
    • UNII-6V3012Q6BE
    • HMS1738H11
    • DTXSID40236745
    • InChI=1/C5H4O2S/c6-5(7)4-1-2-8-3-4/h1-3H,(H,6,7)
    • SY001582
    • NSC-66314
    • Q27265560
    • β-Thiophenecarboxylic acid
    • β-Thiophenic acid
    • 3-Thiophenecarboxylic acid,98%
    • DTXCID70159236
    • ALBB-012106
    • 3-Thiophenecarboxylic acid; 3-Thenoic acid; beta-Thiophenic acid
    • DB-016025
    • NS00039243
    • TX0
    • MDL: MFCD00005467
    • Inchi: 1S/C5H4O2S/c6-5(7)4-1-2-8-3-4/h1-3H,(H,6,7)
    • InChI Key: YNVOMSDITJMNET-UHFFFAOYSA-N
    • SMILES: O=C(C1C=CSC=1)O
    • BRN: 0001994

Computed Properties

  • Exact Mass: 127.99300
  • Monoisotopic Mass: 127.9932
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 3
  • Heavy Atom Count: 8
  • Rotatable Bond Count: 1
  • Complexity: 103
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 1.5
  • Topological Polar Surface Area: 65.5
  • Surface Charge: 0
  • Tautomer Count: nothing

Experimental Properties

  • Color/Form: Needle like crystals. Can volatilize with water vapor
  • Density: 1.305 (estimate)
  • Melting Point: 136.0 to 141.0 deg-C
  • Boiling Point: 271°C at 760 mmHg
  • Flash Point: 117.8℃
  • Refractive Index: 1.5160 (estimate)
  • Solubility: water: soluble0.2g/10 mL, clear to almost clear, colorless to slightly brownish-yellow
  • Water Partition Coefficient: 4.3 g/L (25 ºC)
  • PSA: 65.54000
  • LogP: 1.44630
  • Merck: 9279
  • pka: 4.1(at 25℃)
  • Solubility: Slightly soluble in water (25 ℃, 0.43g/100g).

Thiophene-3-carboxylic acid Security Information

Thiophene-3-carboxylic acid Customs Data

  • HS CODE:29349990
  • Customs Data:

    China Customs Code:

    2934999090

    Overview:

    2934999090. Other heterocyclic compounds. VAT:17.0%. Tax refund rate:13.0%. Regulatory conditions:nothing. MFN tariff:6.5%. general tariff:20.0%

    Declaration elements:

    Product Name, component content, use to

    Summary:

    2934999090. other heterocyclic compounds. VAT:17.0%. Tax rebate rate:13.0%. . MFN tariff:6.5%. General tariff:20.0%

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Thiophene-3-carboxylic acid Production Method

Production Method 1

Reaction Conditions
1.1 Reagents: Oxygen Catalysts: Dibromo[1,1′-oxybis[ethane]]magnesium Solvents: Ethyl acetate ;  10 h
Reference
Aerobic oxidation of alcohols under visible light irradiation of fluorescent lamp
Hirashima, Shin-ichi; et al, Green Chemistry, 2007, 9(4), 318-320

Production Method 2

Reaction Conditions
1.1 Reagents: Sodium hydroxide ,  Silver oxide (Ag2O) Solvents: Water
Reference
3-Thenoic acid
Campaigne, E. E.; et al, Organic Syntheses, 1953, 33, 94-5

Production Method 3

Reaction Conditions
1.1 Reagents: Silver oxide (Ag2O) Solvents: Water
Reference
3-Substituted thiophenes
Campaigne, E.; et al, Journal of the American Chemical Society, 1948, 70, 1555-8

Production Method 4

Reaction Conditions
1.1 Reagents: Poly(methylhydrosiloxane) Catalysts: Cupric acetate ,  1,2-Bis(diphenylphosphino)benzene Solvents: 1,4-Dioxane ;  20 min, rt → 65 °C
1.2 Reagents: Triethylamine Catalysts: Palladium diacetate ,  1,1′-(9,9-Dimethyl-9H-xanthene-4,5-diyl)bis[1,1-diphenylphosphine] Solvents: Toluene ;  7 h, rt → 100 °C; 100 °C → rt
1.3 Reagents: Sodium bicarbonate Solvents: Water ;  10 min, rt
Reference
Tandem one-pot CO2 reduction by PMHS and silyloxycarbonylation of aryl/vinyl halides to access carboxylic acids
Paridala, Kumaraswamy; et al, Chemical Communications (Cambridge, 2018, 54(82), 11574-11577

Production Method 5

Reaction Conditions
1.1 Reagents: Butyllithium Solvents: Diethyl ether ;  30 min, -80 °C
1.2 -
1.3 Reagents: Hydrogen ion Solvents: Water
Reference
Tuning of electronic properties of novel donor-acceptor polymers containing oligothiophenes with electron-withdrawing ester groups
Imae, Ichiro ; et al, Polymer Bulletin (Heidelberg, 2021, 78(5), 2341-2355

Production Method 6

Reaction Conditions
1.1 Reagents: Triethylamine ,  Dicyclohexylcarbodiimide Catalysts: Palladium diacetate ,  1,1′-(9,9-Dimethyl-9H-xanthene-4,5-diyl)bis[1,1-diphenylphosphine] Solvents: Dimethylformamide ;  10 h, 80 °C
Reference
Palladium-Catalyzed Ligand-Controlled Selective Synthesis of Aldehydes and Acids from Aryl Halides and Formic Acid
Wu, Fu-Peng; et al, ChemCatChem, 2017, 9(16), 3121-3124

Production Method 7

Reaction Conditions
1.1 Reagents: Potassium tert-butoxide Catalysts: [1,3-Bis[2,6-bis(diphenylmethyl)-4-methylphenyl]-1,3-dihydro-2H-imidazol-2-ylide… Solvents: Toluene ;  100 °C; 15 h, 1 atm, 100 °C; 100 °C → rt
1.2 Reagents: Hydrochloric acid Solvents: Ethyl acetate ,  Water ;  rt
Reference
Nickel-catalysed carboxylation of organoboronates
Makida, Yusuke; et al, Chemical Communications (Cambridge, 2014, 50(59), 8010-8013

Production Method 8

Reaction Conditions
1.1 Reagents: Potassium tert-butoxide Catalysts: Silver acetate ,  Triphenylphosphine Solvents: 1,4-Dioxane ;  8 h, 20 atm, 100 °C; 100 °C → rt
1.2 Reagents: Hydrochloric acid Solvents: Water ;  rt
Reference
Silver(I)-catalyzed carboxylation of arylboronic esters with CO2
Zhang, Xiao; et al, Chemical Communications (Cambridge, 2012, 48(50), 6292-6294

Production Method 9

Reaction Conditions
1.1 Reagents: Sodium bicarbonate ,  Potassium peroxymonosulfate sulfate (2KHSO5.KHSO4.K2SO4) Catalysts: Ruthenium Solvents: Acetonitrile ,  Water ;  8 h, rt
Reference
An improved protocol for the oxidative cleavage of alkynes, alkenes, and diols with recyclable Ru/C
Vijay, Kumar A.; et al, Synlett, 2009, (5), 739-742

Production Method 10

Reaction Conditions
1.1 Reagents: Potassium carbonate Catalysts: Palladium diacetate Solvents: Water ,  Polyethylene glycol ;  12 h, rt
1.2 Reagents: Hydrochloric acid Solvents: Water ;  pH 3, rt
Reference
Ligand-Free Palladium-Catalyzed Hydroxycarbonylation of Aryl Halides under Ambient Conditions: Synthesis of Aromatic Carboxylic Acids and Aromatic Esters
Han, Wei; et al, Synthesis, 2015, 47(13), 1861-1868

Production Method 11

Reaction Conditions
1.1 Reagents: Oxygen Catalysts: Cobalt diacetate ,  Manganese diacetate ,  Sodium bromide Solvents: Acetic acid
Reference
Preparation of thiophenecarboxylic acids
, Japan, , ,

Production Method 12

Reaction Conditions
1.1 Reagents: p-Xylene
Reference
Enzymic oxidation of methyl groups in heteroarenes: a versatile method for the preparation of heteroaromatic carborylic acids
Kiener, Andreas, Angewandte Chemie, 1992, 104(6), 748-9

Production Method 13

Reaction Conditions
1.1 Reagents: Tetraethylammonium iodide ,  1,5,7-Triazabicyclo[4.4.0]dec-5-ene Catalysts: Naphthalene Solvents: Dimethylformamide ;  6 h, 1 atm, rt
1.2 Reagents: Hydrochloric acid Solvents: Water ;  acidified
Reference
Metal-Free Electrochemical Carboxylation of Organic Halides in the Presence of Catalytic Amounts of an Organomediator
Wang, Yanwei; et al, Angewandte Chemie, 2022, 61(41),

Production Method 14

Reaction Conditions
1.1 Reagents: Sodium hydroxide ,  Sodium bisulfite ,  Cuprous chloride Solvents: Water
Reference
Synthesis of Novel Substituted Thienothiazines
Punk, Peter, 1977, , ,

Production Method 15

Reaction Conditions
1.1 Reagents: Acetic anhydride ,  Diisopropylethylamine Catalysts: Palladium diacetate ,  1,1′-(9,9-Dimethyl-9H-xanthene-4,5-diyl)bis[1,1-diphenylphosphine] Solvents: Dimethylformamide ;  6 h, 100 °C; 100 °C → rt
1.2 Reagents: Hydrochloric acid Solvents: Ethyl acetate ,  Water ;  acidified
Reference
Oxalic acid as the in situ carbon monoxide generator in palladium-catalyzed hydroxycarbonylation of arylhalides
Shao, Changdong; et al, Organic & Biomolecular Chemistry, 2017, 15(23), 5033-5040

Production Method 16

Reaction Conditions
1.1 Catalysts: Benzene
Reference
Photolyses of bis(2-thiophenecarbonyl) and bis(3-thiophenecarbonyl) peroxides in benzene. Production of biphenyl from the solvent benzene controlled by the photolysis rate
Urano, Toshiyuki; et al, Chemistry Letters, 1983, (6), 867-70

Production Method 17

Reaction Conditions
1.1 Reagents: Sodium tert-butoxide ,  1-Hydroxycyclohexyl phenyl ketone Solvents: Dichloromethane ,  Water ;  rt
1.2 Reagents: Hydrochloric acid Solvents: Water ;  acidified, rt
Reference
Oxidation of Primary Alcohols and Aldehydes to Carboxylic Acids with 1-Hydroxycyclohexyl Phenyl Ketone
Lu, Yi; et al, Journal of Organic Chemistry, 2023, 88(13), 8114-8122

Production Method 18

Reaction Conditions
1.1 Catalysts: Oxygen ,  Hydrogen bromide Solvents: Ethyl acetate ;  10 h
Reference
Aerobic photo-oxidation of alcohols in the presence of a catalytic inorganic bromo source
Hirashima, Shin-Ichi; et al, Tetrahedron, 2006, 62(33), 7887-7891

Production Method 19

Reaction Conditions
1.1 Reagents: Silver oxide (Ag2O) Solvents: Water ;  cooled; 3 min; 30 min
Reference
Substituent Effect on the Optoelectronic Properties of Alternating Fluorene-Thiophene Copolymers
Pal, Bikash; et al, Macromolecules (Washington, 2007, 40(23), 8189-8194

Production Method 20

Reaction Conditions
1.1 Reagents: Triethylamine Catalysts: Dicyclohexylcarbodiimide ,  Palladium diacetate ,  1,1′-(9,9-Dimethyl-9H-xanthene-4,5-diyl)bis[1,1-diphenylphosphine] Solvents: Dimethylformamide ;  20 h, 100 °C
Reference
Palladium-Catalyzed Carbonylative Transformation of Organic Halides with Formic Acid as the Coupling Partner and CO Source: Synthesis of Carboxylic Acids
Wu, Fu-Peng; et al, Journal of Organic Chemistry, 2017, 82(18), 9710-9714

Production Method 21

Reaction Conditions
1.1 Reagents: Cesium fluoride Catalysts: 1,3-Bis(diphenylphosphino)propane ,  Bis[(1,2,5,6-η)-1,5-cyclooctadiene]di-μ-hydroxydirhodium Solvents: 1,4-Dioxane ;  10 - 30 h, 60 °C
1.2 Reagents: Hydrochloric acid Solvents: Water
Reference
Rhodium(I)-Catalyzed Carboxylation of Aryl- and Alkenylboronic Esters with CO2
Ukai, Kazutoshi; et al, Journal of the American Chemical Society, 2006, 128(27), 8706-8707

Production Method 22

Reaction Conditions
1.1 Reagents: Water ,  Oxygen Catalysts: Carbon tetrabromide Solvents: Ethyl acetate ;  20 h
Reference
Catalytic aerobic photooxidative cleavage of carbon-carbon triple bonds using carbon tetrabromide
Yamaguchi, Tomoaki; et al, Synlett, 2013, 24(5), 607-610

Production Method 23

Reaction Conditions
1.1 Reagents: Cesium fluoride ,  7,7,8,8-Tetraethylbicyclo[4.2.0]disil-1,3,5-triene Solvents: Dimethylformamide ;  1 atm, 0 °C; 2 h, 1 atm, rt
Reference
A Strained Disilane-Promoted Carboxylation of Organic Halides with CO2 under Transition-Metal-Free Conditions
Mita, Tsuyoshi; et al, Organic Letters, 2015, 17(21), 5276-5279

Production Method 24

Reaction Conditions
1.1 Reagents: Sodium dichromate Solvents: Water ;  8 h, 200 °C; cooled
1.2 Reagents: Hydrochloric acid Solvents: Water ;  pH 1
Reference
Oxidation of methylthiophenes to thiophenecarboxylic acids
Kim, Su Jin; et al, Bulletin of the Korean Chemical Society, 2009, 30(11), 2789-2791

Production Method 25

Reaction Conditions
1.1 Reagents: Cesium carbonate ,  Oxygen Catalysts: 2-Chloroanthraquinone Solvents: Acetone ;  20 h, rt
1.2 Reagents: Hydrochloric acid Solvents: Water ;  acidified, rt
Reference
Aerobic photooxidative cleavage of 1,3-diketones to carboxylic acids using 2-chloroanthraquinone
Tachikawa, Yuma; et al, Tetrahedron Letters, 2013, 54(46), 6218-6221

Production Method 26

Reaction Conditions
1.1 Reagents: Oxygen Catalysts: Iodine Solvents: Ethyl acetate ;  24 h
Reference
Catalytic oxidative cleavage of 1,3-diketones to carboxylic acids by aerobic photooxidation with iodine
Tada, Norihiro; et al, Synlett, 2011, (19), 2896-2900

Production Method 27

Reaction Conditions
1.1 Reagents: Iodine Solvents: Dimethyl sulfoxide ;  26 h, 120 °C; 120 °C → rt
1.2 Reagents: Sodium thiosulfate Solvents: Water
Reference
Metal-Free Dehomologative Oxidation of Arylacetic Acids for the Synthesis of Aryl Carboxylic Acids
Kalmode, Hanuman P.; et al, Journal of Organic Chemistry, 2017, 82(7), 3781-3786

Production Method 28

Reaction Conditions
1.1 Reagents: Tetraethylammonium iodide ,  Lithium acetate ,  Manganese Catalysts: Cobalt dibromide ,  2,9-Dibutyl-4,7-dimethyl-1,10-phenanthroline Solvents: Dimethylacetamide ;  12 h, 1 atm, 100 °C; 100 °C → rt
1.2 Reagents: Hydrochloric acid Solvents: 1,4-Dioxane ;  10 min, rt
Reference
Cobalt-catalyzed carboxylation of aryl and vinyl chlorides with CO2
Wang, Yanwei; et al, Chemical Communications (Cambridge, 2020, 56(92), 14416-14419

Production Method 29

Reaction Conditions
1.1 Reagents: Diethylzinc Solvents: Dimethyl sulfoxide ,  Toluene ;  16 h, 1 atm, 100 °C; 100 °C → rt
1.2 Reagents: Hydrochloric acid Solvents: Water ;  5 min, rt
Reference
Diethylzinc-promoted carboxylation of aryl/alkenyl boronic acids with CO2
Tang, Tingyu; et al, Organic & Biomolecular Chemistry, 2023, 21(44), 8849-8856

Production Method 30

Reaction Conditions
1.1 Reagents: Cesium carbonate Catalysts: L-Proline ,  Cuprous iodide Solvents: Dimethyl sulfoxide ;  24 h, 130 °C
1.2 Reagents: 2,2′-Anhydrouridine ;  12 h, 140 °C
1.3 Reagents: Hydrochloric acid Solvents: Water ;  pH 2 - 3, rt
Reference
Copper-catalyzed aerobic oxidative synthesis of aromatic carboxylic acids
Yang, Daoshan; et al, Chemical Communications (Cambridge, 2011, 47(8), 2348-2350

Production Method 31

Reaction Conditions
1.1 Reagents: Potassium carbonate Catalysts: Cuprous iodide Solvents: Dimethyl sulfoxide ;  24 h, 100 °C; cooled
1.2 Reagents: Hydrochloric acid Solvents: Water
Reference
Copper-catalyzed synthesis of aromatic carboxylic acids from arylboronic acids and acetyl acetate
Zheng, Rui; et al, Tetrahedron Letters, 2014, 55(41), 5671-5675

Production Method 32

Reaction Conditions
1.1 Reagents: Acetic anhydride ,  Diisopropylethylamine Catalysts: Triphenylphosphine ,  Palladium diacetate Solvents: Dimethylformamide ;  6 h, 100 °C; 100 °C → rt
1.2 Reagents: Hydrochloric acid Solvents: Ethyl acetate ,  Water ;  acidified
Reference
Oxalic acid as the in situ carbon monoxide generator in palladium-catalyzed hydroxycarbonylation of arylhalides
Shao, Changdong; et al, Organic & Biomolecular Chemistry, 2017, 15(23), 5033-5040

Thiophene-3-carboxylic acid Raw materials

Thiophene-3-carboxylic acid Preparation Products

Thiophene-3-carboxylic acid Suppliers

Amadis Chemical Company Limited
Gold Member
Audited Supplier Audited Supplier
(CAS:88-13-1)Thiophene-3-carboxylic acid
Order Number:A10484
Stock Status:in Stock
Quantity:500g
Purity:99%
Pricing Information Last Updated:Thursday, 29 August 2024 17:26
Price ($):305.0
Email:sales@amadischem.com
Suzhou Senfeida Chemical Co., Ltd
Gold Member
Audited Supplier Audited Supplier
(CAS:88-13-1)3-Thiophenezoic acid
Order Number:sfd13370
Stock Status:in Stock
Quantity:200kg
Purity:99.9%
Pricing Information Last Updated:Friday, 19 July 2024 14:36
Price ($):discuss personally
Email:sales2@senfeida.com

Thiophene-3-carboxylic acid Spectrogram

13C NMR
13C NMR
1H NMR 300 MHz DMSO
1H NMR

Additional information on Thiophene-3-carboxylic acid

Thiophene-3-carboxylic acid (CAS No. 88-13-1): A Comprehensive Overview

Thiophene-3-carboxylic acid, with the chemical formula C4H4O2, is a significant heterocyclic compound that has garnered considerable attention in the field of pharmaceuticals, agrochemicals, and materials science. Its molecular structure, featuring a thiophene ring substituted with a carboxylic acid group at the 3-position, imparts unique chemical and biological properties that make it a versatile intermediate in synthetic chemistry. This article provides an in-depth exploration of Thiophene-3-carboxylic acid, focusing on its synthesis, applications, and recent advancements in research.

The CAS number 88-13-1 uniquely identifies Thiophene-3-carboxylic acid as a distinct chemical entity. This compound is classified as an alpha-hydroxythiophene derivative, which distinguishes it from other thiophene derivatives by the presence of both a hydroxyl and a carboxyl functional group. The structural features of Thiophene-3-carboxylic acid contribute to its reactivity and make it a valuable building block in organic synthesis.

The synthesis of Thiophene-3-carboxylic acid can be achieved through multiple pathways, each offering distinct advantages depending on the desired scale and purity. One common method involves the oxidation of 3-methylthiophene using strong oxidizing agents such as potassium permanganate or chromium trioxide. More modern approaches have explored catalytic oxidation techniques, which offer improved selectivity and reduced environmental impact. These advancements in synthetic methodologies have enhanced the accessibility of high-purity Thiophene-3-carboxylic acid, facilitating its use in sensitive applications.

Thiophene-3-carboxylic acid finds extensive applications across various industries due to its versatile chemical properties. In pharmaceutical research, it serves as a key intermediate in the synthesis of bioactive molecules. Its heterocyclic core is frequently incorporated into drug candidates targeting neurological disorders, cancer, and infectious diseases. Recent studies have highlighted its role in developing novel antiviral agents, where the thiophene ring enhances binding affinity to viral targets.

In agrochemicals, Thiophene-3-carboxylic acid derivatives are utilized to create herbicides and fungicides with improved efficacy and environmental compatibility. The carboxyl group allows for further functionalization, enabling the design of compounds that interact specifically with biological pathways in pests and weeds. This has led to the development of next-generation agrochemicals that offer better crop protection while minimizing ecological disruption.

The materials science sector has also embraced Thiophene-3-carboxylic acid for its potential in creating advanced polymers and electronic materials. Its ability to form stable conjugated systems makes it suitable for applications in organic semiconductors and conductive polymers. Researchers are exploring its use in flexible electronics, where its structural stability and electronic properties contribute to enhanced device performance.

The latest research on Thiophene-3-carboxylic acid has uncovered exciting new possibilities in medicinal chemistry. Studies have demonstrated its utility in designing small-molecule inhibitors targeting protein-protein interactions involved in cancer progression. The thiophene ring's ability to mimic natural biomolecules allows for precise binding to therapeutic targets, while the carboxyl group facilitates further derivatization into potent pharmacological agents.

In addition to pharmaceutical applications, Thiophene-3-carboxylic acid has shown promise in environmental science. Its derivatives are being investigated as sensors for detecting trace pollutants in water sources. The compound's sensitivity to specific environmental cues makes it an effective tool for monitoring contamination levels and ensuring ecosystem health.

The future prospects of Thiophene-3-carboxylic acid are vast, driven by ongoing innovations in synthetic chemistry and interdisciplinary research. As scientists continue to uncover new applications and refine synthetic techniques, this compound will remain at the forefront of chemical research. Its versatility and reactivity ensure that it will continue to play a crucial role in advancing scientific discovery across multiple domains.

Recommended suppliers
Amadis Chemical Company Limited
(CAS:88-13-1)Thiophene-3-carboxylic acid
A10484
Purity:99%
Quantity:500g
Price ($):305.0
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Suzhou Senfeida Chemical Co., Ltd
(CAS:88-13-1)3-Thiophenezoic acid
sfd13370
Purity:99.9%
Quantity:200kg
Price ($):Inquiry
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